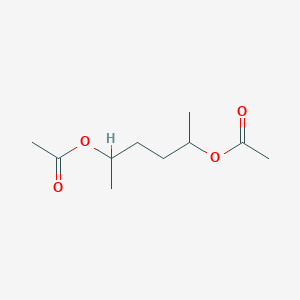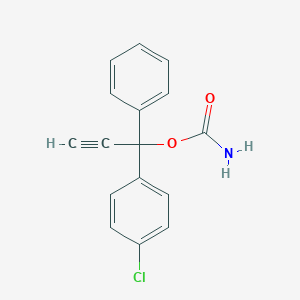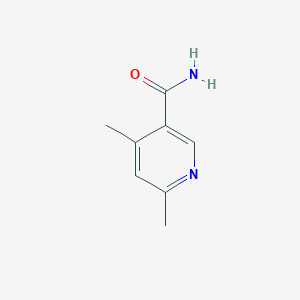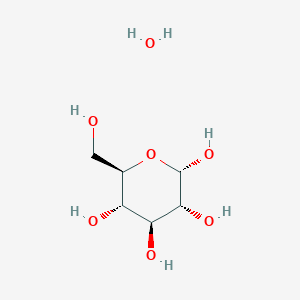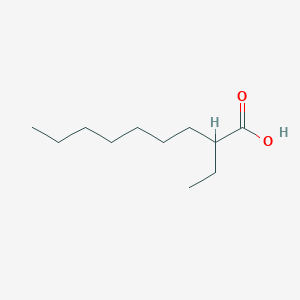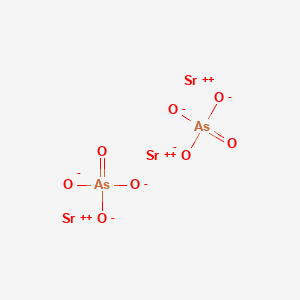
Strontium arsenate
Overview
Description
Strontium arsenate is an inorganic compound with the chemical formula ( \text{Sr}_3(\text{AsO}_4)_2 ). It is composed of strontium, a group II alkaline earth metal, and arsenate, a derivative of arsenic acid. This compound is known for its applications in various fields, including agriculture and industry, due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Strontium arsenate can be synthesized through a precipitation reaction. One common method involves reacting strontium nitrate (( \text{Sr(NO}_3)_2 )) with sodium arsenate (( \text{Na}_3\text{AsO}_4 )) in an aqueous solution. The reaction is typically carried out at room temperature, and the resulting this compound precipitate is filtered and dried.
[ 3\text{Sr(NO}_3)_2 + 2\text{Na}_3\text{AsO}_4 \rightarrow \text{Sr}_3(\text{AsO}_4)_2 + 6\text{NaNO}_3 ]
Industrial Production Methods: In industrial settings, this compound can be produced using similar precipitation methods but on a larger scale. The reactants are mixed in large reactors, and the precipitate is collected through filtration. The product is then washed and dried to obtain pure this compound.
Chemical Reactions Analysis
Types of Reactions: Strontium arsenate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form higher oxidation state compounds.
Reduction: It can be reduced under specific conditions to form lower oxidation state compounds.
Substitution: this compound can participate in substitution reactions where the arsenate group is replaced by other anions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate (( \text{KMnO}_4 )) can be used.
Reduction: Reducing agents like hydrogen gas (( \text{H}_2 )) or sodium borohydride (( \text{NaBH}_4 )) are commonly employed.
Substitution: Reactions with other salts in aqueous solutions can lead to substitution.
Major Products:
Oxidation: Higher oxidation state arsenates.
Reduction: Lower oxidation state arsenates or elemental arsenic.
Substitution: Various substituted arsenates depending on the reacting anion.
Scientific Research Applications
Strontium arsenate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other strontium and arsenic compounds.
Biology: this compound is studied for its effects on biological systems, particularly in understanding arsenic toxicity.
Medicine: Research is ongoing to explore its potential use in medical treatments, although its toxicity limits its direct applications.
Industry: It is used in the production of certain types of glass and ceramics, where it imparts specific properties to the final product.
Mechanism of Action
The mechanism by which strontium arsenate exerts its effects involves the interaction of strontium and arsenate ions with biological molecules. Strontium ions can replace calcium ions in biological systems, affecting bone metabolism and other calcium-dependent processes. Arsenate ions can interfere with phosphate metabolism, leading to toxic effects.
Molecular Targets and Pathways:
Strontium: Targets calcium-binding proteins and pathways involved in bone formation.
Arsenate: Interferes with enzymes that utilize phosphate, disrupting cellular energy production and other metabolic processes.
Comparison with Similar Compounds
Strontium arsenate can be compared with other similar compounds such as:
Calcium arsenate (( \text{Ca}_3(\text{AsO}_4)_2 )): Similar in structure but with calcium instead of strontium. It is also used in agriculture as a pesticide.
Barium arsenate (( \text{Ba}_3(\text{AsO}_4)_2 )): Contains barium and has similar applications but is more toxic.
Magnesium arsenate (( \text{Mg}_3(\text{AsO}_4)_2 )): Less commonly used but has similar chemical properties.
Uniqueness: this compound is unique due to the specific properties imparted by strontium, such as its ability to replace calcium in biological systems, which is not observed with barium or magnesium arsenates.
By understanding the detailed properties, preparation methods, chemical reactions, and applications of this compound, researchers can better utilize this compound in various scientific and industrial fields.
Properties
IUPAC Name |
tristrontium;diarsorate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2AsH3O4.3Sr/c2*2-1(3,4)5;;;/h2*(H3,2,3,4,5);;;/q;;3*+2/p-6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQUKBNOCUASEEE-UHFFFAOYSA-H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-][As](=O)([O-])[O-].[O-][As](=O)([O-])[O-].[Sr+2].[Sr+2].[Sr+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
As2O8Sr3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50928700 | |
| Record name | Strontium arsorate (3/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50928700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
540.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13464-68-1 | |
| Record name | Arsenic acid (H3AsO4), strontium salt (2:3) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013464681 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Arsenic acid (H3AsO4), strontium salt (2:3) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Strontium arsorate (3/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50928700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tristrontium diarsenate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.336 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


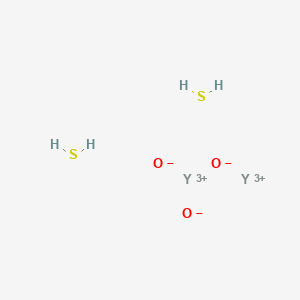
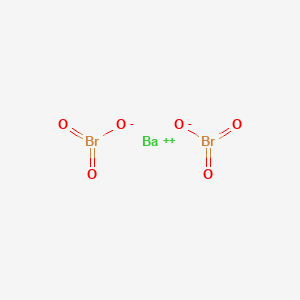

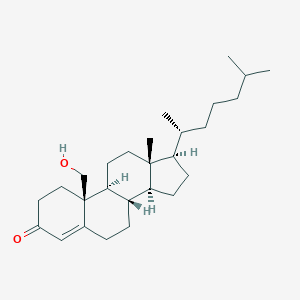
![1,3-Dihydro-2H-naphtho[2,3-d]imidazole-2-thione](/img/structure/B79184.png)
